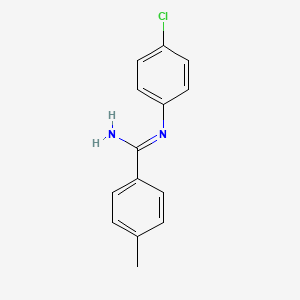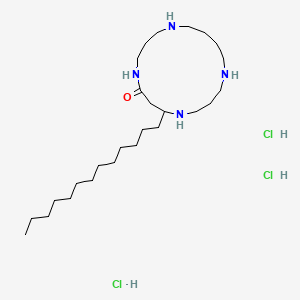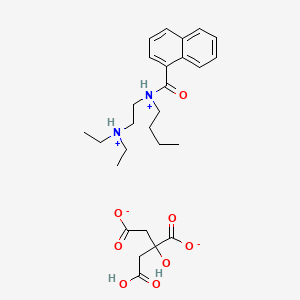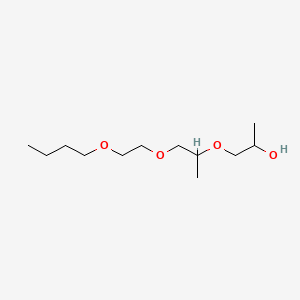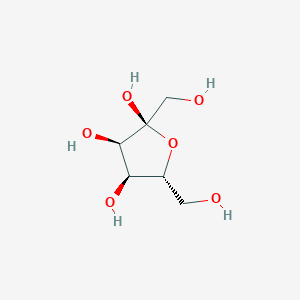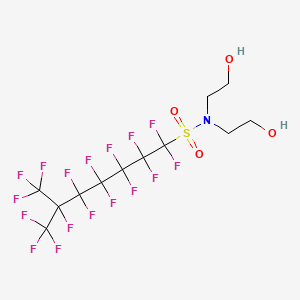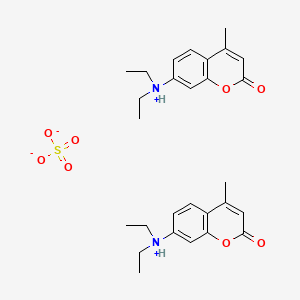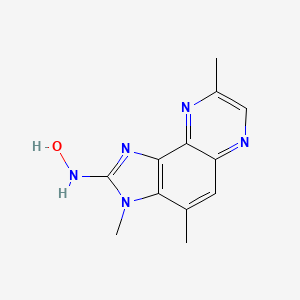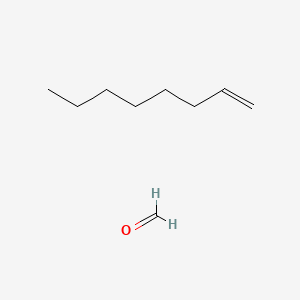
1-(2-(2-Chloroethoxy)ethyl)pyridinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(2-Chloroethoxy)ethyl)pyridinium chloride is a chemical compound with the molecular formula C9H13Cl2NO. It is a pyridinium salt, which means it contains a pyridinium ion, a positively charged nitrogen atom within a six-membered aromatic ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Chloroethoxy)ethyl)pyridinium chloride typically involves the reaction of pyridine with 2-(2-chloroethoxy)ethyl chloride. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-Chloroethoxy)ethyl)pyridinium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile such as hydroxide, alkoxide, or amine.
Oxidation: The pyridinium ring can be oxidized to form pyridine N-oxide derivatives.
Reduction: The compound can be reduced to form the corresponding pyridine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or peracids are used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
Nucleophilic Substitution: The major products are substituted pyridinium salts or pyridine derivatives.
Oxidation: The major products are pyridine N-oxide derivatives.
Reduction: The major products are reduced pyridine derivatives.
Scientific Research Applications
1-(2-(2-Chloroethoxy)ethyl)pyridinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of pyridinium salts and pyridine derivatives.
Biology: The compound is used in studies involving the interaction of pyridinium salts with biological molecules and their effects on cellular processes.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-(2-Chloroethoxy)ethyl)pyridinium chloride involves its interaction with molecular targets such as enzymes and receptors. The pyridinium ion can interact with negatively charged sites on proteins and other biomolecules, leading to changes in their structure and function. The compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(2-Bromoethoxy)ethyl)pyridinium chloride
- 1-(2-(2-Iodoethoxy)ethyl)pyridinium chloride
- 1-(2-(2-Fluoroethoxy)ethyl)pyridinium chloride
Uniqueness
1-(2-(2-Chloroethoxy)ethyl)pyridinium chloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. The presence of the chloroethoxy group allows for specific interactions and reactions that are not observed with other halogenated derivatives. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized compounds and in research involving pyridinium salts.
Properties
CAS No. |
85118-38-3 |
|---|---|
Molecular Formula |
C9H13Cl2NO |
Molecular Weight |
222.11 g/mol |
IUPAC Name |
1-[2-(2-chloroethoxy)ethyl]pyridin-1-ium;chloride |
InChI |
InChI=1S/C9H13ClNO.ClH/c10-4-8-12-9-7-11-5-2-1-3-6-11;/h1-3,5-6H,4,7-9H2;1H/q+1;/p-1 |
InChI Key |
PTMSYUSEEYPPMU-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+](C=C1)CCOCCCl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


